An In-depth Technical Guide on the Physical Properties of (2,3-Epoxypropyl)benzene and Its Isomers
An In-depth Technical Guide on the Physical Properties of (2,3-Epoxypropyl)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of compounds that can be described by the name (2,3-Epoxypropyl)benzene. It is critical to note that this chemical name is ambiguous and can refer to two distinct isomers with different physical and chemical characteristics: Phenyl Glycidyl Ether and (Phenylmethyl)oxirane . This guide will address both compounds to ensure clarity and provide a thorough resource for researchers.
Clarification of Chemical Identity
The name "(2,3-Epoxypropyl)benzene" can be interpreted in two ways, leading to two different chemical structures:
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Phenyl Glycidyl Ether (PGE): In this isomer, a phenoxy group is attached to the glycidyl ether backbone. Its systematic IUPAC name is 2-(phenoxymethyl)oxirane . It is the more common and industrially significant compound referred to by names related to "(2,3-Epoxypropyl)benzene".
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(Phenylmethyl)oxirane: This isomer features a phenyl group attached to a methyl group, which is then bonded to the oxirane ring. Its systematic IUPAC name is 2-benzyloxirane . It is also known as allylbenzene oxide, reflecting its origin from the epoxidation of allylbenzene.
Given this ambiguity, it is essential for researchers to refer to the Chemical Abstracts Service (CAS) number to ensure they are working with the correct compound.
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Phenyl Glycidyl Ether (PGE): CAS Number 122-60-1
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(Phenylmethyl)oxirane: CAS Number 4436-24-2
This guide will present the physical properties of both isomers in separate, clearly structured tables.
Physical Properties of Phenyl Glycidyl Ether (CAS: 122-60-1)
Phenyl Glycidyl Ether is a colorless liquid with a sweet, unpleasant odor.[1] It is primarily used as a reactive diluent in epoxy resins to reduce viscosity and improve handling characteristics.[2]
| Physical Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless liquid | [2] |
| Melting Point | 3.5 °C (38.3 °F) | [4] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [3][5] |
| Density | 1.109 g/mL at 25 °C | |
| Refractive Index | 1.530 at 20 °C | [6] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [5] |
| Vapor Density | 5.2 (vs air) | [6] |
| Solubility in Water | 1 to 5 mg/mL at 18 °C | [5] |
| Solubility in Organic Solvents | Soluble in ether and benzene | [1] |
| Flash Point | > 110 °C (> 230 °F) |
Physical Properties of (Phenylmethyl)oxirane (CAS: 4436-24-2)
(Phenylmethyl)oxirane is a colorless to light yellow liquid.[7] It is a known metabolite of allylbenzene.
| Physical Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [8] |
| Molecular Weight | 134.18 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 98-100 °C at 17 mmHg | [8] |
| Density | 1.02 g/mL at 25 °C | [8] |
| Refractive Index | 1.523 at 20 °C | [8] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [8] |
Experimental Protocols for Determination of Physical Properties
The following are generalized experimental protocols for determining the key physical properties listed above. These methods are standard in organic chemistry laboratories and can be adapted for the specific compounds.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
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A small amount of the liquid sample is placed in a fusion tube.
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A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
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The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath with uniform and slow heating.[1]
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The heat source is removed, and the liquid is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
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The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
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A known volume of the liquid is added to the pycnometer or graduated cylinder.
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The mass of the liquid-filled container is then measured.
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The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
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The density is calculated by dividing the mass of the liquid by its volume.[3][4] The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology:
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The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
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A few drops of the liquid sample are placed on the surface of the lower prism.
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The prisms are closed and locked.
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The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
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The dispersion and adjustment knobs are turned until a sharp dividing line between the light and dark fields is observed and aligned with the crosshairs.
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The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value, typically 20°C, using a water bath.
Determination of Solubility in Water
Objective: To determine the extent to which the compound dissolves in water.
Methodology:
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A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
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A known volume of distilled water (e.g., 1 mL) is added to the test tube.
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The mixture is agitated vigorously for a set period (e.g., 1 minute) at a constant temperature.
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The mixture is then allowed to stand to see if any undissolved material remains.
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If the substance dissolves completely, the process is repeated with increasing amounts of the solute until saturation is reached.
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Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Visualizations of Chemical and Biological Pathways
Reaction Workflow of Phenyl Glycidyl Ether with a Primary Amine
The reaction of the epoxide ring in Phenyl Glycidyl Ether with primary amines is a fundamental process in the curing of epoxy resins. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening. The reaction can be catalyzed by hydroxyl groups.
References
- 1. Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. Styrene oxidation to styrene oxide coupled with arachidonic acid oxidation by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]

